![molecular formula C10H16N4O2S B2503921 Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate CAS No. 897769-61-8](/img/structure/B2503921.png)
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject for research and development.
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to interact with various biological targets, including gaba_a receptors , and DNA replication processes .
Mode of Action
1,3,4-thiadiazole derivatives, which share a similar structure, have been reported to prevent neurons from firing in the brain by releasing chloride ions due to the gaba_a pathway . They also have the ability to disrupt processes related to DNA replication .
Biochemical Pathways
Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to affect the gaba_a pathway and processes related to DNA replication .
Result of Action
1,3,4-thiadiazole derivatives, which share a similar structure, have been reported to prevent neurons from firing in the brain and disrupt processes related to DNA replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate typically involves the reaction of ethyl piperidine-4-carboxylate with 5-amino-1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride.
Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique properties
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar chemical and biological properties.
Piperidine derivatives: Compounds containing the piperidine ring, which can have diverse pharmacological activities.
Uniqueness
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate is unique due to the combination of the thiadiazole and piperidine rings, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for developing new therapeutic agents and materials .
Biological Activity
Overview
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate is a heterocyclic compound notable for its unique structural features that combine a thiadiazole ring with a piperidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
The compound can be synthesized through a reaction between ethyl piperidine-4-carboxylate and 5-amino-1,3,4-thiadiazole-2-thiol, typically in the presence of a base and solvent under reflux conditions. Its molecular formula is C10H16N4O2S, and it has been cataloged with various identifiers including CAS number 897769-61-8.
Anticancer Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain derivatives similar to this compound show potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
Key Findings:
- Cytotoxicity: The compound exhibits IC50 values indicative of effective cytotoxicity against cancer cells. For example, related compounds have shown IC50 values as low as 2.32 µg/mL against MCF-7 cells, indicating high potency .
- Mechanism of Action: The cytotoxic effects are often associated with the induction of apoptosis, evidenced by an increased Bax/Bcl-2 ratio and elevated caspase activity in treated cells. Cell cycle analysis suggests that these compounds can induce cell cycle arrest at the S and G2/M phases .
Antimicrobial Activity
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine derivatives have also been explored for their antimicrobial properties. The presence of the thiadiazole ring is crucial for enhancing the biological activity against various pathogens.
Research Insights:
- Compounds with similar structures have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
- The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.
Comparative Analysis
The biological activity of this compound can be compared with other thiadiazole derivatives to highlight its unique efficacy:
Compound Type | Anticancer Activity (IC50) | Antimicrobial Spectrum |
---|---|---|
Ethyl 1-(5-amino...) | 2.32 µg/mL (MCF-7) | Broad-spectrum |
Thiadiazole Derivative A | 5.36 µg/mL (MCF-7) | Limited to Gram-positive |
Thiadiazole Derivative B | 10.10 µg/mL (HepG2) | Gram-negative resistant strains |
Case Studies
Several studies have investigated the biological activity of compounds related to Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine derivatives:
-
Study on Anticancer Activity:
- Researchers synthesized a series of thiadiazole derivatives and evaluated their cytotoxicity against MCF-7 and HepG2 cell lines. The study found that modifications in substituents significantly affected the anticancer potency.
- Notably, the introduction of lipophilic groups enhanced bioavailability and cellular uptake.
-
Antimicrobial Evaluation:
- A comparative study assessed the antimicrobial efficacy of various thiadiazole derivatives against common bacterial strains. Results indicated that modifications in the piperidine ring improved activity against resistant strains.
Properties
IUPAC Name |
ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S/c1-2-16-8(15)7-3-5-14(6-4-7)10-13-12-9(11)17-10/h7H,2-6H2,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUAOCYSHLFKNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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